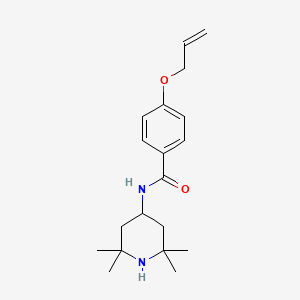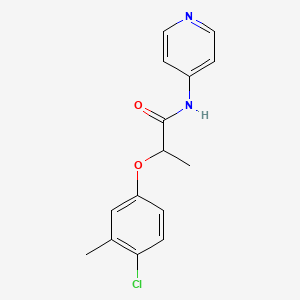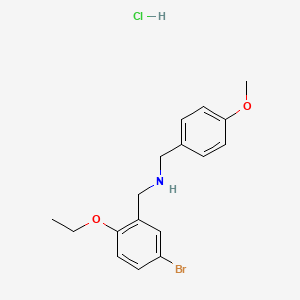![molecular formula C16H18N2O3S B4408166 4-[(ethylsulfonyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4408166.png)
4-[(ethylsulfonyl)amino]-N-(2-methylphenyl)benzamide
Descripción general
Descripción
4-[(Ethylsulfonyl)amino]-N-(2-methylphenyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been shown to selectively inhibit the RAC1-GEF interaction. RAC1 is a member of the Rho family of small GTPases, which play a crucial role in regulating cell migration, proliferation, and survival. The RAC1-GEF interaction is involved in the activation of RAC1, and inhibition of this interaction has been shown to have potential therapeutic applications in a variety of diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
4-[(ethylsulfonyl)amino]-N-(2-methylphenyl)benzamide selectively inhibits the interaction between RAC1 and its guanine nucleotide exchange factors (GEFs), which leads to the inhibition of RAC1 activation. RAC1 is a key regulator of the actin cytoskeleton, and inhibition of its activity leads to a reduction in cell migration and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibits cell migration and invasion, and enhances the efficacy of chemotherapy and radiotherapy. In inflammatory disorders, this compound reduces inflammation and tissue damage. In neurological disorders, this compound improves cognitive function and reduces neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(ethylsulfonyl)amino]-N-(2-methylphenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and has shown promising results in a variety of disease models. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. It also has the potential to inhibit other Rho family GTPases, which may lead to off-target effects.
Direcciones Futuras
There are several future directions for research on 4-[(ethylsulfonyl)amino]-N-(2-methylphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of the RAC1-GEF interaction. Another area of interest is the investigation of the role of RAC1 in other diseases, such as cardiovascular disease and diabetes. Additionally, the potential use of this compound in combination with other therapies, such as immunotherapy, is an area of ongoing research.
Aplicaciones Científicas De Investigación
4-[(ethylsulfonyl)amino]-N-(2-methylphenyl)benzamide has been extensively studied in vitro and in vivo, and has shown promising results in a variety of disease models. In cancer, this compound has been shown to inhibit cell migration and invasion, and to enhance the efficacy of chemotherapy and radiotherapy. In inflammatory disorders, this compound has been shown to reduce inflammation and tissue damage. This compound has also been studied in neurological disorders, where it has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
4-(ethylsulfonylamino)-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-22(20,21)18-14-10-8-13(9-11-14)16(19)17-15-7-5-4-6-12(15)2/h4-11,18H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXCBRMHNLYTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4408085.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4408095.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408114.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4408121.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4408129.png)

![1-{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408136.png)
![4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4408145.png)
amine hydrochloride](/img/structure/B4408147.png)


amine hydrochloride](/img/structure/B4408171.png)